3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3-(4-ethoxyphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline” is a derivative of [1,4]dioxino[2,3-f]quinazoline . It is designed and synthesized as part of a series of compounds that act as reversible and non-covalent dual inhibitors of c-Met and VEGFR-2 . These targets are important for cancer therapies .
Synthesis Analysis
The synthesis of this compound involves the design of a series of [1,4]dioxino[2,3-f]quinazoline derivatives . The enzyme assay demonstrated that most target compounds had inhibition potency on both c-Met and VEGFR-2 with IC values in the nanomolar range .Applications De Recherche Scientifique
Fluorescent Probes for Biological Systems
Quinoline derivatives, including those related to the specified compound, are known for their efficient fluorescence. They are extensively used in biochemistry and medicine to study various biological systems due to their capability as DNA fluorophores. The research aims to find new compounds that are more sensitive and selective for these applications, highlighting the ongoing search for innovative fluorescent molecules (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial and Antitubercular Agents
Some quinoline derivatives have shown significant antimycobacterial activity against Mycobacterium tuberculosis, making them potential candidates for treating tuberculosis. The synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from various compounds demonstrates this potential, with several analogues exhibiting high activity against M. tuberculosis in vitro (Kantevari et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The synthesis of novel pyrazolo[4,3-c]quinoline derivatives showcases the chemical versatility and potential applications of these compounds in creating new molecules with possible pharmacological activities. These derivatives serve as potential ligands for various receptors, highlighting their importance in the development of new therapeutic agents (Kasiotis et al., 2006).
Mécanisme D'action
Target of Action
The primary target of this compound is the Protease-Activated Receptor 4 (PAR4) . PAR4 is a G protein-coupled receptor that plays a crucial role in platelet activation and aggregation, which are key processes in thrombosis and hemostasis .
Mode of Action
The compound acts as an antagonist for PAR4 . It binds to the receptor, blocking its activation and thereby inhibiting platelet aggregation . This results in an antithrombotic effect, reducing the risk of clot formation .
Biochemical Pathways
The inhibition of PAR4 disrupts the thrombin signaling pathway, which is responsible for platelet activation and aggregation . This disruption affects downstream effects such as clot formation and vascular constriction .
Pharmacokinetics
The compound exhibits good metabolic stability in human liver microsomes, with a half-life of 97.6 minutes for one of its isomers . It also displays good oral pharmacokinetic properties, with a half-life of 7.32 hours and a bioavailability of 45.11% in mice .
Result of Action
The molecular effect of the compound’s action is the inhibition of platelet aggregation, leading to a decrease in thrombus formation . On a cellular level, this results in reduced platelet activation and a lower risk of clot formation .
Propriétés
IUPAC Name |
14-(4-ethoxyphenyl)-17-[(4-fluorophenyl)methyl]-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11,13,15-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22FN3O3/c1-2-32-20-9-5-18(6-10-20)26-22-16-31(15-17-3-7-19(28)8-4-17)23-14-25-24(33-11-12-34-25)13-21(23)27(22)30-29-26/h3-10,13-14,16H,2,11-12,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEDRXVODBVVGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCCO5)CC6=CC=C(C=C6)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.